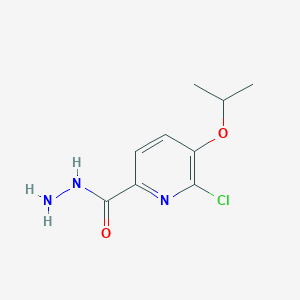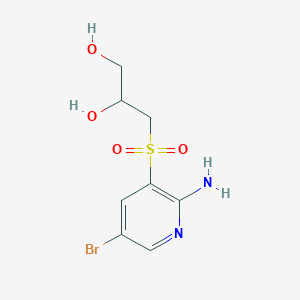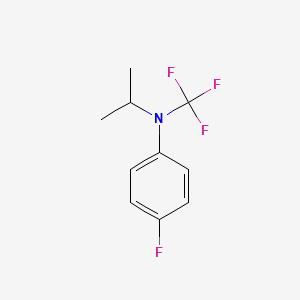![molecular formula C11H19NO3 B13960475 6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate CAS No. 54725-50-7](/img/structure/B13960475.png)
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate is a chemical compound that belongs to the class of tropane alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including enantioselective construction and desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding alcohol and acid.
Aplicaciones Científicas De Investigación
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate has been extensively studied for its pharmacological properties. It acts as a competitive antagonist at the 5-hydroxytryptamine4 (5-HT4) receptor, which is involved in various physiological processes . This compound has been used in research to study the effects of 5-HT4 receptor antagonism in isolated preparations of rat esophageal tunica muscularis mucosae and guinea pig ileum .
Mecanismo De Acción
The mechanism of action of 6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate involves its interaction with the 5-HT4 receptor. As a competitive antagonist, it binds to the receptor and prevents the binding of endogenous 5-hydroxytryptamine (serotonin), thereby inhibiting its physiological effects . This interaction can modulate various signaling pathways and physiological responses, making it a valuable tool for studying the role of the 5-HT4 receptor in different tissues .
Comparación Con Compuestos Similares
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate can be compared with other tropane alkaloids, such as:
Tropine: Another tropane alkaloid with similar structural features but different pharmacological properties.
Scopolamine: Another tropane alkaloid used to treat motion sickness and postoperative nausea and vomiting.
The uniqueness of this compound lies in its specific interaction with the 5-HT4 receptor, which distinguishes it from other tropane alkaloids that may target different receptors or have different therapeutic applications .
Propiedades
Número CAS |
54725-50-7 |
|---|---|
Fórmula molecular |
C11H19NO3 |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
(6-methoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate |
InChI |
InChI=1S/C11H19NO3/c1-7(13)15-9-4-8-5-11(14-3)10(6-9)12(8)2/h8-11H,4-6H2,1-3H3 |
Clave InChI |
PVPIJYUIBNCONW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC2CC(C(C1)N2C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)



![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)






